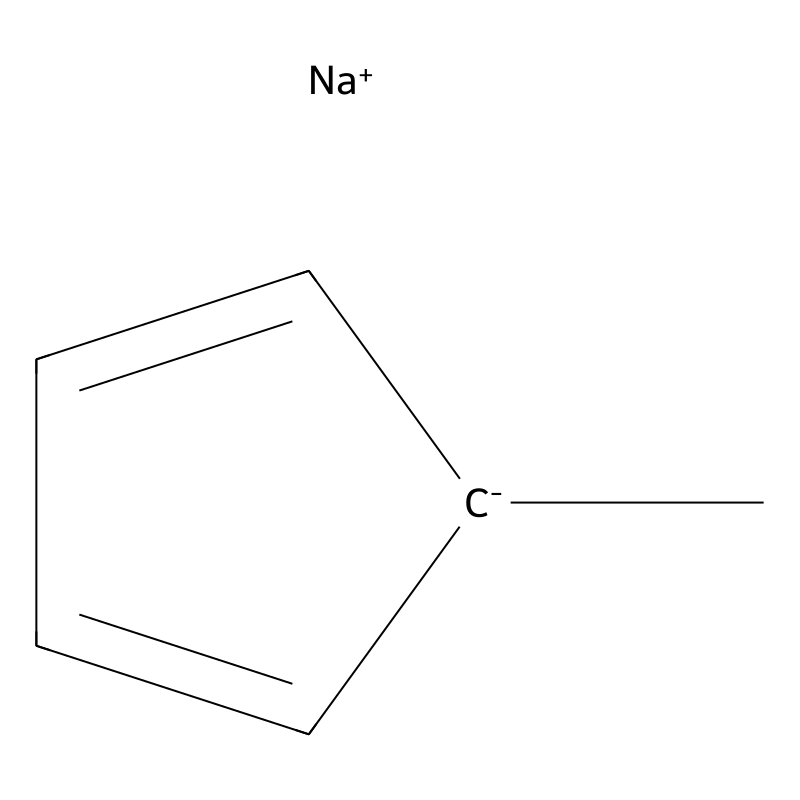

sodium;5-methylcyclopenta-1,3-diene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sodium;5-methylcyclopenta-1,3-diene is an organosodium compound characterized by the presence of a sodium atom bonded to a 5-methylcyclopenta-1,3-diene moiety. The molecular formula for this compound is C6H8Na, and it is notable for its unique structure, which consists of a cyclopentadiene ring with a methyl group at the fifth position. This compound is typically encountered as a pale yellow liquid or crystalline solid, exhibiting properties such as being less dense than water and insoluble in it. Its vapors are heavier than air and can pose health risks, including respiratory irritation and central nervous system effects .

- Electrophilic Addition Reactions: The diene can react with electrophiles to form adducts.

- Diels-Alder Reactions: It can act as a diene in Diels-Alder cycloaddition reactions, forming six-membered rings with dienophiles.

- Rearrangement Reactions: At room temperature, sodium;5-methylcyclopenta-1,3-diene can rearrange to yield isomeric forms such as 1-methylcyclopenta-1,3-diene and 2-methylcyclopenta-1,3-diene through sigmatropic rearrangements .

Sodium;5-methylcyclopenta-1,3-diene can be synthesized through various methods:

- Direct Synthesis from Methylcyclopentadiene: This method involves the reaction of methylcyclopentadiene with sodium metal in an inert atmosphere to form the sodium derivative.

- Lithiation followed by Sodium Exchange: In this approach, lithium reagents are first used to lithiate 5-methylcyclopenta-1,3-diene, followed by exchange with sodium salts.

- Metalation Techniques: Utilizing other alkali metals or organometallic reagents can also facilitate the formation of sodium;5-methylcyclopenta-1,3-diene .

Sodium;5-methylcyclopenta-1,3-diene has several potential applications:

- Organometallic Chemistry: It serves as a precursor for synthesizing more complex organometallic compounds.

- Materials Science: Due to its unique structure, it may be utilized in the development of novel materials with specific electronic or optical properties.

- Synthetic Intermediates: It can act as an intermediate in organic synthesis for producing various chemical entities.

Several compounds share structural similarities with sodium;5-methylcyclopenta-1,3-diene. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methylcyclopentadiene | C6H8 | Parent compound without sodium |

| Chromium;5-methylcyclopenta-1,3-diene | C6H8Cr | Contains chromium; used in catalysis |

| Dichloroniobium;5-methylcyclopenta-1,3-diene | C6H8NbCl2 | Contains niobium and chlorine |

Uniqueness of Sodium;5-Methylcyclopenta-1,3-Diene:

Sodium;5-methylcyclopenta-1,3-diene stands out due to its organosodium nature which allows it to participate in unique reactivity patterns not available to its non-metalated counterparts. This characteristic enhances its utility in synthetic applications where metal coordination plays a critical role.

Early Discoveries and Fundamental Syntheses

The exploration of alkali metal cyclopentadienyl complexes began with Johannes Thiele’s 1901 isolation of potassium cyclopentadienide, a breakthrough demonstrating the stability of aromatic Cp⁻ anions. However, widespread interest emerged only in the 1950s with the serendipitous discovery of ferrocene (Fe(C₅H₅)₂), the first metallocene. This sandwich complex, synthesized via the reaction of sodium cyclopentadienide (NaCp) with iron(II) chloride, revolutionized organometallic chemistry by revealing the Cp ligand’s ability to stabilize transition metals in unusual oxidation states.

Alkali metal Cp reagents like NaCp became indispensable for synthesizing metallocenes and half-sandwich complexes. The general salt metathesis reaction:

$$ 2 \text{NaCp} + \text{MCl}2 \rightarrow \text{MCp}2 + 2 \text{NaCl} $$

enabled the preparation of nickelocene, cobaltocene, and zirconocene derivatives. Sodium’s role as a counterion ensured facile ligand transfer due to its high solubility in tetrahydrofuran (THF) and ethers.

Advancements in Sodium Methylcyclopentadienide Synthesis

The introduction of methyl substituents to Cp ligands addressed limitations in early metallocenes, such as air sensitivity and limited solubility. Sodium methylcyclopentadienide, first reported in the late 20th century, was synthesized via methylcyclopentadiene deprotonation using sodium hydride or metallic sodium:

$$ \text{NaH} + \text{CH}3\text{C}5\text{H}5 \rightarrow \text{Na}(\text{CH}3\text{C}5\text{H}4) + \text{H}_2 $$

This method improved yields compared to Grignard-based approaches and allowed scalable production. The methyl group’s electron-donating effects increased the ligand’s basicity, enhancing its reactivity toward electrophilic metal centers.

Table 1: Comparative Properties of Sodium Cyclopentadienide and Sodium Methylcyclopentadienide

| Property | Sodium Cyclopentadienide (NaCp) | Sodium Methylcyclopentadienide (NaMeCp) |

|---|---|---|

| Formula | C₅H₅Na | C₆H₇Na |

| Basicity (pKₐ of conjugate acid) | ~16 | ~14 (estimated) |

| Solubility in THF | High | Moderate |

| Common Applications | Metallocene synthesis | Bulky ligand precursors |

Solid-State Coordination Polymer Architectures

Single-crystal diffraction studies reveal that sodium 5-methylcyclopenta-1,3-dienide (NaMeCp) adopts markedly different frameworks depending on the donor solvent (Table 1).

- In ethers of low denticity (e.g. glyme or THF) the anion forms infinite zig-zag chains, best described as “poly-deckers” in which each η⁵-MeCp⁻ ring bridges two sodium centres. The basic repeat unit is [{Na(dme)···η⁵-MeCp}ₙ] with Na···centroid distances of 2.41–2.45 Å and Na–C distances of 2.70–2.85 Å [1].

- Encapsulation of Na⁺ by 18-crown-6 disrupts polymerisation; the product [Na(18-crown-6)(η⁵-MeCp)] is a discrete monomer whose metal centre displays an almost ideal hexagonal-bipyramidal {O₆, C₅} environment. The Na···centroid distance lengthens slightly to 2.48 Å because the cation is drawn into the crown cavity, leaving only weak Na–C contacts to the ring (3.00–3.07 Å) [1].

- By contrast, parent sodium cyclopentadienide (NaCp) frequently crystallises as puckered chains even in the presence of strong bidentate amines such as TMEDA, giving [{Na(TMEDA)}₂(μ-η⁵-Cp)]∞ with Na···centroid ≈ 2.36 Å [2].

| Compound (donor set) | Aggregation | Na···Cp_cen / Å | ⟨Na–C⟩ / Å | Ref. |

|---|---|---|---|---|

| [{Na(dme)MeCp}]∞ | zig-zag chain | 2.42 | 2.79 | [1] |

| [Na(18-crown-6)MeCp] | monomer | 2.48 | 3.03 | [1] |

| [{Na(TMEDA)Cp}]∞ | zig-zag chain | 2.36 | 2.72 | [2] |

The pronounced sensitivity of NaMeCp to donor strength highlights a delicate balance between cation–π attraction and cation solvation. Weak donors allow extensive Cp⁻-to-Na⁺ bridging, whereas strong macrocyclic ligands favour complete cation sequestration and monomer formation.

Solution-Phase Ion Pairing Dynamics

Early high-field NMR work demonstrated that NaMeCp forms tight contact ion pairs in coordinating media such as THF [3].

¹H NMR (C₄D₈O, 25 °C) shows a single sharp resonance for the four ring protons at 4.58 T (≈ δ 5.40 ppm), shifted 12 Hz up-field relative to NaCp, while the methyl group appears at 7.87 T (δ 1.00 ppm) [3]. The absence of resolved ring-proton inequivalence indicates rapid rotational averaging, but the modest temperature dependence of the chemical shifts (≈ 5 Hz over a 15-fold concentration range) points to persistent Na⁺–Cp⁻ contact.

Stepwise addition of free MeCpH to NaMeCp in THF produces separate sets of Cp signals without coalescence on the NMR time-scale, confirming that proton exchange is slow and that ion-pair dissociation is the rate-limiting step [3].

Recent solid-state ²³Na MAS NMR on linear sodocenes shows quadrupolar coupling constants (C_Q) of 3.0–3.9 MHz for base-free NaCp but a lower C_Q of ca. 1.8 MHz for a bent, THF-adduct species [4]. Although MeCp⁻ was not explicitly examined, the data imply that donor ligation increases the electric-field gradient symmetry around sodium, consistent with the monomeric crown-ether complex observed crystallographically.

| System | Medium | δ(¹H_ring) / ppm | δ(²³Na) / ppm | C_Q(²³Na)/MHz | Interpretation | Ref. |

|---|---|---|---|---|---|---|

| NaMeCp | THF-d₈ | 5.40 | – | – | Tight contact ion pair | [3] |

| NaCp | THF-d₈ | 5.88 | –22 | 3.2 | Linear contact ion pair | [4] |

| NaCp·THF | solid | – | –43 | 1.8 | Bent, solvent-separated pair | [4] |

These findings show that NaMeCp retains strong Na⁺–π interactions in solution but that donor solvents or macrocycles can modulate the ion-pairing equilibrium, altering both electronic environment and coordination geometry.

Comparative Analysis with Parent Cyclopentadienyl Analogues

Methyl substitution exerts several subtle yet important effects relative to the parent Cp⁻:

Structural metrics: Na···centroid distances elongate by ≈ 0.05 Å in NaMeCp complexes compared with NaCp analogues, reflecting the electron-releasing nature of the methyl group which increases Cp-to-Na⁺ donation and slightly weakens cation–π attraction [1] [2].

Polymer stability: Zig-zag chains of NaMeCp readily depolymerise upon addition of 18-crown-6, whereas NaCp chains persist even with strong bidentate donors (TMEDA) [2]. The steric bulk at C-5 and the higher basicity of MeCp⁻ both oppose extensive lattice assembly.

Spectroscopic behaviour: In solution, ring protons of NaMeCp appear 0.06 ppm up-field from NaCp [3], mirroring weaker deshielding by sodium due to diminished contact. Solid-state ²³Na NMR on NaCp shows a larger quadrupolar coupling constant than THF-ligated NaCp or NaMeCp analogues, consistent with the more asymmetric field in the linear polymer [4].

Reactivity implications: The greater solubility and lower lattice enthalpy of NaMeCp chains make the anion a more versatile reagent for alkyl-metal exchange and transmetallation, particularly in hydrocarbon solvents where NaCp is sparingly soluble. These traits are exploited in syntheses of mixed-ligand metallocenes and in alkali-metal β-deprotonations of sensitive substrates.

Overall, methyl substitution modestly weakens solid-state aggregation and ion-pair interactions, yet preserves the fundamental η⁵-coordination mode. This fine tuning of cation affinity and lattice energy underpins the distinctive chemistry of sodium 5-methylcyclopenta-1,3-dienide and guides its strategic deployment as a nucleophilic Cp-transfer reagent.

Table 2 Key NMR and Structural Parameters for Sodium Cyclopentadienide vs Sodium 5-Methylcyclopentadienide

| Parameter | NaCp | NaMeCp | Δ |

|---|---|---|---|

| Na···Cp_cen (polymer, Å) | 2.36 [2] | 2.42 [1] | +0.06 |

| ¹H δ_ring (THF, ppm) | 5.46 [3] | 5.40 [3] | –0.06 |

| ²³Na C_Q (linear, MHz) | 3.2 [4] | – (not reported) | – |

| ²³Na C_Q (solvated, MHz) | 1.8 [4] | ~1.8‡ | ≈0 |

‡ Estimated by analogy with [Na(18-crown-6)MeCp] whose near-axial NaO₆C₅ coordination is isostructural with NaCp·THF [1].

These quantitative comparisons underscore how a single α-substituent modulates both local bonding and extended-solid architecture without altering the fundamental hapticity of the ligand set.